2,6-Di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone
Overview
Description
2,6-Di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone is an organic compound with the molecular formula C15H24O3 It is known for its unique structure, which includes two tert-butyl groups and a hydroperoxy group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone typically involves the oxidation of 2,6-Di-tert-butyl-4-methylphenol. The reaction is carried out using hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different oxidation products.
Reduction: The compound can be reduced to form 2,6-Di-tert-butyl-4-methylphenol.
Substitution: The tert-butyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Various oxidation products, depending on the reaction conditions.
Reduction: 2,6-Di-tert-butyl-4-methylphenol.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
2,6-Di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential antioxidant properties and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone involves its ability to undergo redox reactions. The hydroperoxy group can donate or accept electrons, making it a versatile compound in various chemical and biological processes. The molecular targets and pathways involved include:
Oxidative Stress Pathways: The compound can modulate oxidative stress by acting as an antioxidant.
Cell Signaling Pathways: It can influence cell signaling pathways by interacting with various cellular components.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: A related compound with similar antioxidant properties.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Another related compound with a similar structure but different functional groups.
Uniqueness
2,6-Di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone is unique due to its hydroperoxy group, which imparts distinct redox properties. This makes it a valuable compound for various applications, particularly in fields requiring redox-active compounds.
Properties
IUPAC Name |
2,6-ditert-butyl-4-hydroperoxy-4-methylcyclohexa-2,5-dien-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-13(2,3)10-8-15(7,18-17)9-11(12(10)16)14(4,5)6/h8-9,17H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLSGYWVCGOYGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)OO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215139 | |
Record name | 2,6-Di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-57-0 | |
Record name | 2,6-Bis(1,1-dimethylethyl)-4-hydroperoxy-4-methyl-2,5-cyclohexadien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6485-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DI-TERT-BUTYL-4-HYDROPEROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK05U8X26D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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